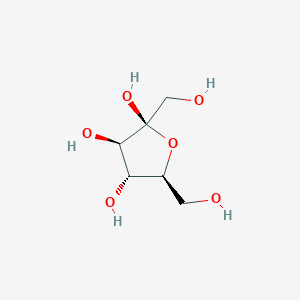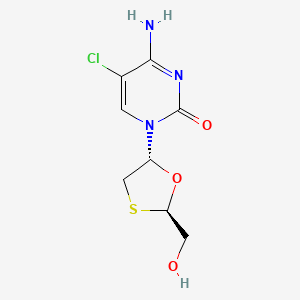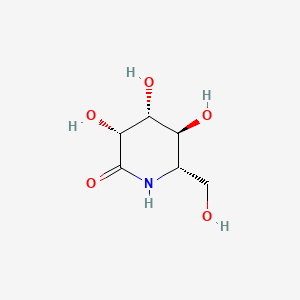
Cholesteryl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholesteryl ether is a derivative of cholesterol, where the hydroxyl group at the 3-position of the steroid nucleus is replaced by an ether linkage. This modification imparts unique physical and chemical properties to the molecule, making it distinct from its parent compound, cholesterol. This compound is known for its role in various biological processes and its applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesteryl ether can be synthesized through several methods, including:
Etherification Reaction: Cholesterol reacts with an alkyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Williamson Ether Synthesis: This method involves the reaction of cholesterol with an alkoxide ion. The alkoxide is generated in situ by reacting an alcohol with a strong base. The reaction proceeds via an S_N2 mechanism, leading to the formation of this compound.
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale etherification processes. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like chromium trioxide (CrO_3) or potassium permanganate (KMnO_4). These reactions can lead to the formation of cholesteryl ketone or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst. This reaction can convert the ether linkage back to a hydroxyl group, regenerating cholesterol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ether group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like thiols or amines.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO_3), potassium permanganate (KMnO_4), and other oxidizing agents.
Reduction: Hydrogen gas (H_2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides, thiols, amines, and other nucleophiles.
Major Products Formed:
Oxidation: Cholesteryl ketone, cholesteryl alcohols.
Reduction: Cholesterol.
Substitution: Various substituted cholesteryl derivatives.
Scientific Research Applications
Cholesteryl ether has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of ether linkages in complex molecules. It is also employed in the synthesis of other steroid derivatives.
Biology: Investigated for its role in cell membrane structure and function. This compound can be used
Properties
CAS No. |
2469-23-0 |
|---|---|
Molecular Formula |
C54H90O |
Molecular Weight |
755.3 g/mol |
IUPAC Name |
3-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C54H90O/c1-35(2)13-11-15-37(5)45-21-23-47-43-19-17-39-33-41(25-29-51(39,7)49(43)27-31-53(45,47)9)55-42-26-30-52(8)40(34-42)18-20-44-48-24-22-46(38(6)16-12-14-36(3)4)54(48,10)32-28-50(44)52/h17-18,35-38,41-50H,11-16,19-34H2,1-10H3 |
InChI Key |
ZFGOPJASRDDARH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5CCC6(C7CCC8(C(C7CC=C6C5)CCC8C(C)CCCC(C)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6,12,13-triphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B12805212.png)









